molecular formula C18H21NO4S2 B2603743 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine CAS No. 1448131-70-1

2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine

Cat. No.: B2603743
CAS No.: 1448131-70-1
M. Wt: 379.49
InChI Key: VVBIBQHJRBQKJA-UHFFFAOYSA-N
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Description

2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine is an organic compound that belongs to the class of sulfonyl-containing pyrrolidines. This compound is characterized by the presence of both phenylsulfonyl and m-tolylsulfonyl groups attached to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the m-Tolylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with m-tolylsulfonyl chloride under similar conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((Phenylsulfonyl)methyl)-1-(p-tolylsulfonyl)pyrrolidine: Similar structure but with a para-tolylsulfonyl group instead of a meta-tolylsulfonyl group.

    2-((Phenylsulfonyl)methyl)-1-(o-tolylsulfonyl)pyrrolidine: Similar structure but with an ortho-tolylsulfonyl group instead of a meta-tolylsulfonyl group.

Uniqueness

The presence of both phenylsulfonyl and m-tolylsulfonyl groups in 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine provides a unique combination of steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(3-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-15-7-5-11-18(13-15)25(22,23)19-12-6-8-16(19)14-24(20,21)17-9-3-2-4-10-17/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIBQHJRBQKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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